molecular formula C11H14N4O4 B14674731 Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate CAS No. 37842-65-2

Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate

Cat. No.: B14674731
CAS No.: 37842-65-2
M. Wt: 266.25 g/mol
InChI Key: QLJYTUARWZEDJC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, an amino group, a cyano group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4,5-diamino-1H-imidazole-4-carboxylate with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Amino derivatives with the cyano group converted to an amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazole ring can participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-diamino-1H-imidazole-4-carboxylate
  • Ethyl cyanoacetate
  • 1H-imidazole-4-carboxylate derivatives

Uniqueness

Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a cyano group on the imidazole ring allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

37842-65-2

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H14N4O4/c1-3-18-10(16)7(5-12)15-6-14-8(9(15)13)11(17)19-4-2/h6-7H,3-4,13H2,1-2H3

InChI Key

QLJYTUARWZEDJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C#N)C(=O)OCC)N

Origin of Product

United States

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